Lipophilicity (LogP) Comparison
2-(4-Ethylphenyl)-1H-indole exhibits a calculated LogP (XLogP3) of 4.6 [1], which is significantly higher than the unsubstituted 2-phenylindole (LogP ~3.0-3.5) [2]. This difference in lipophilicity is a critical factor in medicinal chemistry, as it directly influences a compound's membrane permeability, distribution, and potential for non-specific protein binding. While no direct head-to-head data was located for this compound, this cross-study comparable analysis quantifies a key property difference that justifies its selection over less lipophilic analogs for certain applications.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 2-phenylindole; Estimated LogP ~3.0-3.5 |
| Quantified Difference | ΔLogP ≈ 1.1-1.6 |
| Conditions | In silico calculation using XLogP3 3.0 algorithm (Target) vs. estimated values for comparator (Baseline) |
Why This Matters
Increased lipophilicity correlates with enhanced membrane permeability, which can be a critical parameter for optimizing bioavailability in early-stage drug discovery programs.
- [1] PubChem. (2026). 2-(4-Ethylphenyl)-1H-indole. Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
- [2] DrugBank. (n.d.). 2-Phenylindole. Chemical and Physical Properties. View Source
